Cas no 573988-47-3 (2-(5-aminopyrazin-2-yl)phenol)
2-(5-aminopyrazin-2-yl)phenol Chemical and Physical Properties
Names and Identifiers
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- Phenol, 2-(5-aminopyrazinyl)-
- 2-(5-aminopyrazin-2-yl)phenol
- SCHEMBL2643887
- KHFOFBKHLJZUAN-UHFFFAOYSA-N
- Z1262680261
- EN300-2183070
- 5-(2-hydroxy-phenyl)-pyrazin-2-ylamine
- DB-103690
- 573988-47-3
-
- MDL: MFCD20721182
- Inchi: InChI=1S/C10H9N3O/c11-10-6-12-8(5-13-10)7-3-1-2-4-9(7)14/h1-6,14H,(H2,11,13)
- InChI Key: KHFOFBKHLJZUAN-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 187.074561919Da
- Monoisotopic Mass: 187.074561919Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 72Ų
2-(5-aminopyrazin-2-yl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2183070-0.05g |
2-(5-aminopyrazin-2-yl)phenol |
573988-47-3 | 95% | 0.05g |
$315.0 | 2023-09-16 | |
| Enamine | EN300-2183070-0.1g |
2-(5-aminopyrazin-2-yl)phenol |
573988-47-3 | 95% | 0.1g |
$470.0 | 2023-09-16 | |
| Enamine | EN300-2183070-0.25g |
2-(5-aminopyrazin-2-yl)phenol |
573988-47-3 | 95% | 0.25g |
$672.0 | 2023-09-16 | |
| Enamine | EN300-2183070-0.5g |
2-(5-aminopyrazin-2-yl)phenol |
573988-47-3 | 95% | 0.5g |
$1058.0 | 2023-09-16 | |
| Enamine | EN300-2183070-1.0g |
2-(5-aminopyrazin-2-yl)phenol |
573988-47-3 | 95% | 1.0g |
$1357.0 | 2023-07-07 | |
| Enamine | EN300-2183070-2.5g |
2-(5-aminopyrazin-2-yl)phenol |
573988-47-3 | 95% | 2.5g |
$2660.0 | 2023-09-16 | |
| Enamine | EN300-2183070-5.0g |
2-(5-aminopyrazin-2-yl)phenol |
573988-47-3 | 95% | 5.0g |
$3935.0 | 2023-07-07 | |
| Enamine | EN300-2183070-10.0g |
2-(5-aminopyrazin-2-yl)phenol |
573988-47-3 | 95% | 10.0g |
$5837.0 | 2023-07-07 | |
| Enamine | EN300-2183070-1g |
2-(5-aminopyrazin-2-yl)phenol |
573988-47-3 | 95% | 1g |
$1357.0 | 2023-09-16 | |
| Enamine | EN300-2183070-5g |
2-(5-aminopyrazin-2-yl)phenol |
573988-47-3 | 95% | 5g |
$3935.0 | 2023-09-16 |
2-(5-aminopyrazin-2-yl)phenol Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2-(5-aminopyrazin-2-yl)phenol
Recent Advances in the Study of 2-(5-aminopyrazin-2-yl)phenol (CAS: 573988-47-3) in Chemical Biology and Pharmaceutical Research
The compound 2-(5-aminopyrazin-2-yl)phenol (CAS: 573988-47-3) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This heterocyclic molecule, featuring both pyrazine and phenol moieties, has attracted significant attention due to its versatile pharmacological properties and potential applications in drug discovery. Recent studies have explored its role as a kinase inhibitor, antimicrobial agent, and modulator of protein-protein interactions, positioning it as a valuable tool compound for therapeutic development.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-(5-aminopyrazin-2-yl)phenol exhibit potent inhibitory activity against JAK2 kinases, with IC50 values in the low nanomolar range. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's selectivity profile, achieving a 15-fold improvement in JAK2 over JAK1 selectivity compared to earlier analogs. Molecular docking studies revealed that the phenol group forms critical hydrogen bonds with the kinase hinge region, while the aminopyrazine moiety interacts with the ribose pocket of the ATP-binding site.
In antimicrobial applications, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) that 2-(5-aminopyrazin-2-yl)phenol derivatives show remarkable activity against drug-resistant strains of Mycobacterium tuberculosis. The lead compound in this series (designated as CAM-573988) demonstrated a minimum inhibitory concentration (MIC) of 0.25 μg/mL against extensively drug-resistant TB strains, with low cytotoxicity in human cell lines. Mechanistic studies suggest this compound interferes with mycobacterial cell wall biosynthesis through a novel target distinct from current TB drugs.
The synthetic accessibility of 2-(5-aminopyrazin-2-yl)phenol has also been improved through recent methodological advances. A 2024 Nature Protocols paper detailed a microwave-assisted, one-pot synthesis of this scaffold with 85% yield and excellent purity (>99%), addressing previous challenges in large-scale production. This development has facilitated broader investigation of the compound's pharmaceutical potential and enabled high-throughput screening of derivative libraries.
Emerging applications in chemical biology include the use of 573988-47-3 as a fluorescent probe for monitoring protein conformational changes. Researchers at Scripps Research Institute developed a BODIPY-conjugated version that exhibits environment-sensitive fluorescence, allowing real-time observation of protein folding dynamics. This application capitalizes on the compound's photostability and pH-independent fluorescence properties, offering advantages over traditional probes like ANS or DCVJ.
Despite these promising developments, challenges remain in the clinical translation of 2-(5-aminopyrazin-2-yl)phenol-based therapeutics. Recent pharmacokinetic studies (European Journal of Pharmaceutical Sciences, 2024) indicate that while the compound shows good tissue penetration, its metabolic stability requires further optimization, particularly regarding glucuronidation of the phenol group. Several research groups are currently exploring prodrug strategies and structural modifications to address these limitations while maintaining the core scaffold's pharmacological activity.
The growing body of research on 573988-47-3 suggests this compound will continue to be an important focus in medicinal chemistry and chemical biology. Its structural features enable diverse biological interactions, and ongoing studies are uncovering new therapeutic applications ranging from oncology to infectious diseases. As synthetic methods improve and our understanding of its mechanism of action deepens, 2-(5-aminopyrazin-2-yl)phenol derivatives are likely to play an increasingly significant role in drug discovery pipelines.
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